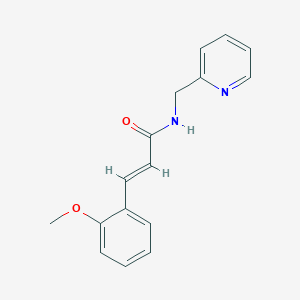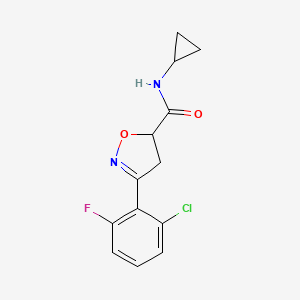![molecular formula C17H13FN2O3S B4766035 N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)
N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide is a chemical compound that has been widely researched for its potential therapeutic applications. It is also known by its chemical name "TAK-659" and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B-cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 inhibits BTK by binding to its active site and preventing its activation and downstream signaling. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation and proliferation. Inhibition of BTK leads to decreased B-cell activation and proliferation, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. It has also been shown to inhibit downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation. In preclinical models, TAK-659 has demonstrated anti-tumor and immunomodulatory effects, as well as decreased B-cell activation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, as well as its ability to inhibit downstream signaling pathways. However, like all chemical compounds, TAK-659 has limitations, including its solubility and stability, which can affect its efficacy and bioavailability. Additionally, TAK-659 has not been extensively studied in non-clinical toxicology studies, which can limit its potential for clinical development.
Direcciones Futuras
There are several future directions for research on TAK-659 and BTK inhibition. One area of focus is the development of combination therapies that target multiple signaling pathways, including BTK, to enhance therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors, as well as the optimization of dosing and administration, can improve the clinical utility of BTK inhibition in various diseases.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively researched for its potential therapeutic applications in various diseases. In cancer, BTK inhibition has been shown to have anti-tumor effects in preclinical models, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has demonstrated potent anti-tumor activity in these models and has shown promising results in early-phase clinical trials.
In autoimmune disorders, BTK inhibition has been shown to have immunomodulatory effects, particularly in B-cell-mediated autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). TAK-659 has demonstrated efficacy in preclinical models of RA and SLE and is currently being evaluated in clinical trials for these indications.
Propiedades
IUPAC Name |
N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-9-13(10-4-6-11(18)7-5-10)14(15(19)21)17(24-9)20-16(22)12-3-2-8-23-12/h2-8H,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDTHLBSZLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765960.png)
![4-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4765968.png)

![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
![methyl 2-methyl-5-oxo-4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4766010.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4766025.png)
![4-{[5-(aminocarbonyl)-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4766031.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
